molecular formula C13H17ClFNO2 B1391307 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1185304-02-2

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1391307
CAS No.: 1185304-02-2
M. Wt: 273.73 g/mol
InChI Key: ZWAVHFIWTJLISF-UHFFFAOYSA-N
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Description

“1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H17ClFNO2 and a molecular weight of 273.73 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl . This notation indicates the presence of a piperidine ring, a carboxylic acid group, a fluorobenzyl group, and a chloride ion.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been involved in various synthesis processes. For example, a study described the preparation of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, which involved a reaction starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride (Y. Duan-zhi, 2005).

Chemical Reactions and Derivatives

  • The compound has been utilized in the synthesis of phosphorus–nitrogen compounds, particularly in the creation of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives. These derivatives have shown potential antibacterial, antifungal, and anticancer activities (Binici et al., 2021).

Crystal Structure

  • Its structural properties have been studied, as seen in the analysis of 4-Piperidinecarboxylic acid hydrochloride. The crystal structure provides insight into the molecular conformation and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Applications in Medicinal Chemistry

  • There are studies on the use of related compounds in medicinal chemistry, such as the design of Mycobacterium tuberculosis GyrB inhibitors using thiazole-aminopiperidine hybrid analogues (Jeankumar et al., 2013).
  • It has also been used in developing Aurora kinase inhibitors, highlighting its potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Biochemical Studies

  • Biochemical studies have been conducted using variants of this compound. For instance, the study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides provided insights into the compound's inhibitory ability on GABA binding (Burgos et al., 1992).

Radiotracer Development

  • In the field of radiotracer development, derivatives of this compound, particularly those containing the 4-(4-fluorobenzyl)piperidine moiety, have been studied for PET imaging of NR2B NMDA receptors (Labas et al., 2011).

Biochemical Analysis

Biochemical Properties

1-(2-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior, such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell proliferation. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or cell death .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity or function. The compound’s targeting signals or post-translational modifications direct it to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAVHFIWTJLISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.